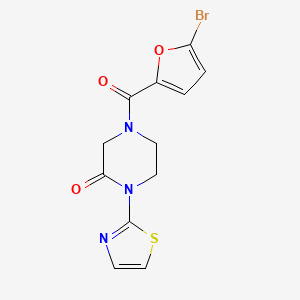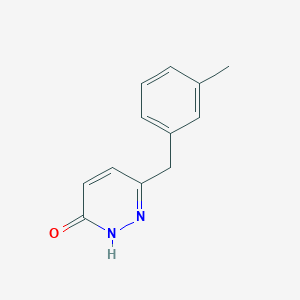![molecular formula C27H29N7O4S B2546520 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714932-75-9](/img/structure/B2546520.png)
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of purine, which is a significant class of heterocyclic aromatic organic compounds. Purine derivatives have been extensively studied due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks. The specific compound mentioned includes a benzo[d]oxazole moiety, which is known for its pharmacological importance, and a piperazine ring, which is often found in drugs that target neurotransmitter receptors.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the exact compound , they do provide insight into the synthesis of related compounds. Paper discusses the synthesis of long-chain arylpiperazine derivatives of 8-alkoxy-purine-2,6-dione, which are structurally related to the compound of interest. The synthesis involves creating a series of new derivatives with potential antidepressant and/or antipsychotic activities by targeting serotonin and dopamine receptors. The synthesis of such compounds typically involves multiple steps, including the formation of the purine core, followed by the introduction of various substituents through alkylation, acylation, or other coupling reactions.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. The purine core of the compound provides a scaffold that can interact with enzymes and receptors. The substituents attached to this core, such as the benzo[d]oxazole and piperazine rings, are critical for the specificity and strength of these interactions. The molecular structure analysis would involve examining the conformation of these rings and their potential for forming hydrogen bonds or other non-covalent interactions, as seen in the structures discussed in paper , where hydrogen bonding plays a role in the molecular arrangement.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present in its structure. The benzo[d]oxazole moiety could potentially undergo electrophilic substitution reactions, while the piperazine ring might be involved in nucleophilic substitution reactions. The purine core itself is relatively stable, but it can participate in reactions under certain conditions, especially when activated by substituents. The analysis of chemical reactions would focus on how these functional groups interact with each other and with other molecules, which is essential for understanding the compound's behavior in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of the methoxy group could increase the compound's solubility in organic solvents, while the bulky substituents might affect its melting point. The stability of the compound under physiological conditions is also an important factor, as it would influence its shelf life and suitability for use as a pharmaceutical agent. These properties are crucial for the development of a drug, as they affect its formulation, delivery, and bioavailability.
特性
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O4S/c1-31-23-22(24(35)30-26(31)36)34(12-5-17-39-27-28-20-6-3-4-7-21(20)38-27)25(29-23)33-15-13-32(14-16-33)18-8-10-19(37-2)11-9-18/h3-4,6-11H,5,12-17H2,1-2H3,(H,30,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRFYWZPPHTGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCCSC5=NC6=CC=CC=C6O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2546437.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2546439.png)
![6-Chloro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2546440.png)

![2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide](/img/structure/B2546443.png)

![2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2546446.png)
![4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2546447.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)
![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)
![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)
![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2546460.png)